N-(4-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-3-28-20-11-9-18(10-12-20)23-22(25)16-19-6-4-5-15-24(19)29(26,27)21-13-7-17(2)8-14-21/h7-14,19H,3-6,15-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXPVZKKIOZNSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide” typically involves the following steps:
Formation of the Tosylpiperidine Intermediate: The tosylation of piperidine is achieved by reacting piperidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where 4-ethoxyphenylamine reacts with an appropriate electrophile.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the tosylpiperidine intermediate with the ethoxyphenyl derivative in the presence of an acylating agent such as acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the acetamide functional group, potentially converting it to an amine.
Substitution: The tosyl group can be substituted under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of “N-(4-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide” would depend on its specific biological targets. Generally, compounds of this nature may interact with:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to receptors and altering their signaling pathways.
Cellular Pathways: Affecting various cellular processes such as apoptosis, proliferation, or differentiation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The table below compares N-(4-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide with structurally related acetamides, emphasizing substituent-driven differences:
Pharmacological and Physicochemical Properties
- Anticancer Activity : Quinazoline-sulfonyl analogs (e.g., compound 38) exhibit potent cytotoxicity against HCT-116, MCF-7, and PC-3 cell lines, likely due to DNA intercalation or topoisomerase inhibition . The tosylpiperidin group in the main compound may similarly target microtubules or kinase domains.
- Antimicrobial Potential: Compound 13 demonstrates efficacy against Staphylococcus aureus (MIC: 4 µg/mL), attributed to the sulfamoylphenyl-thioether moiety disrupting bacterial folate synthesis .
Stability and Tautomerism
Compounds with heterocyclic cores (e.g., thiazolidinone in 3c) exhibit tautomerism, influencing their reactivity and bioavailability.
Biological Activity
N-(4-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant research findings.
The synthesis of this compound generally follows a multi-step process:
- Formation of Tosylpiperidine Intermediate : Piperidine is reacted with p-toluenesulfonyl chloride in the presence of a base like triethylamine to form the tosylpiperidine intermediate.
- Introduction of Ethoxyphenyl Group : The ethoxyphenyl group is introduced via nucleophilic substitution, where 4-ethoxyphenylamine reacts with an electrophile.
- Formation of Acetamide Linkage : The final step involves the reaction of the tosylpiperidine intermediate with the ethoxyphenyl derivative in the presence of an acylating agent, such as acetic anhydride.
The biological activity of this compound primarily involves interactions with specific enzymes and receptors:
- Enzyme Interaction : The compound may inhibit or modulate enzyme activity, which can influence various metabolic pathways.
- Receptor Binding : It has the potential to bind to certain receptors, altering their signaling pathways and leading to various biological effects .
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits several biological activities:
Analgesic and Anti-inflammatory Properties
Studies have suggested that compounds similar to this compound possess analgesic and anti-inflammatory effects. These properties are attributed to their ability to modulate pain pathways and inflammatory responses .
Antibacterial Activity
Emerging research has shown that derivatives containing the tosylpiperidine moiety can exhibit significant antibacterial activity against various bacterial strains. For example, compounds derived from similar structures have been tested against Gram-positive and Gram-negative bacteria, demonstrating potency in inhibiting bacterial growth .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide | Methoxy group instead of ethoxy | Analgesic, anti-inflammatory |
| N-(4-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide | Chlorine substitution | Antibacterial |
| N-(4-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide | Fluorine substitution | Potentially neuroprotective |
The presence of the ethoxy group in this compound may impart distinct physicochemical properties compared to its analogs, influencing its solubility, stability, and interaction with biological targets.
Study on Analgesic Effects
In a controlled study exploring the analgesic properties of related compounds, researchers found that those containing the tosylpiperidine structure exhibited significant pain relief in animal models. The study measured pain response through behavioral assessments and biochemical markers associated with inflammation .
Antibacterial Efficacy Evaluation
A series of experiments assessed the antibacterial efficacy of various derivatives against five strains of bacteria. Results indicated that compounds similar to this compound showed potent inhibition, particularly against Staphylococcus aureus and Escherichia coli .
Q & A
Q. What advanced techniques validate the compound’s potential as a pharmacological probe?
- Methodological Answer :
- CRISPR-Cas9 Knockout Models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- In Vivo Pharmacokinetics : Measure bioavailability, half-life, and tissue distribution in rodent models .
- Proteomic Profiling : SILAC-based mass spectrometry identifies off-target protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
